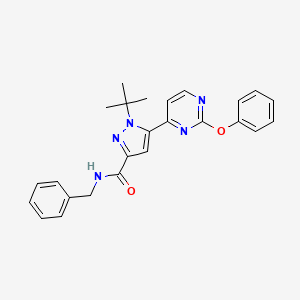
(4-Iodophenyl)-piperidin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodophenyl)-piperidin-4-ylmethanone is an organic compound that features an iodophenyl group attached to a piperidinylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)-piperidin-4-ylmethanone typically involves the reaction of 4-iodophenyl derivatives with piperidine under specific conditions. One common method involves the use of cyclopentanone oxime, which is slowly added to a chloroform suspension containing phosphorus pentachloride. The mixture is then heated and reacted with phosphorus oxychloride . This process results in the formation of the desired compound through a series of steps involving the formation and purification of intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing readily available raw materials and minimizing the need for complex purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Iodophenyl)-piperidin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Palladium catalysts are often used in coupling reactions, with reagents like boronic acids and alkynes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling reactions can produce biaryl compounds, while Sonogashira couplings yield alkynyl derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Iodophenyl)-piperidin-4-ylmethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-Iodophenyl)-piperidin-4-ylmethanone involves its interaction with specific molecular targets. The compound can undergo bioorthogonal reactions, allowing it to modify peptides, proteins, and other biological molecules. These reactions are facilitated by the presence of functional groups that can participate in rapid and specific chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodophenylacetonitrile: Used as an intermediate in organic synthesis and pharmaceuticals.
4-Iodophenylacetic acid: Employed in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.
4-Iodophenylboronic acid: Utilized in palladium-catalyzed coupling reactions.
Uniqueness
(4-Iodophenyl)-piperidin-4-ylmethanone is unique due to its specific structure, which combines an iodophenyl group with a piperidinylmethanone moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C12H14INO |
|---|---|
Molekulargewicht |
315.15 g/mol |
IUPAC-Name |
(4-iodophenyl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H14INO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 |
InChI-Schlüssel |
ZCGDVAIFYMHKFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


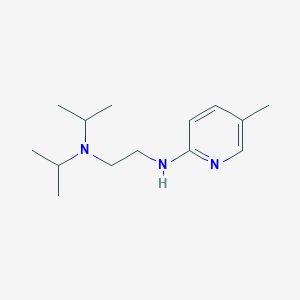
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
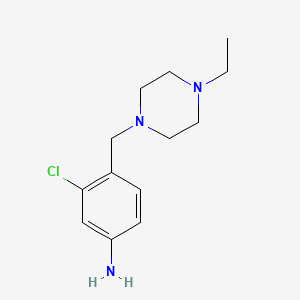
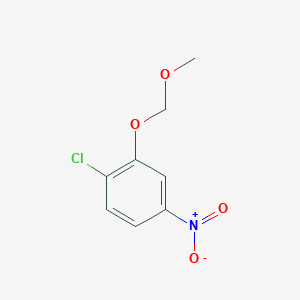
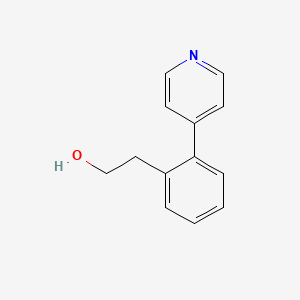
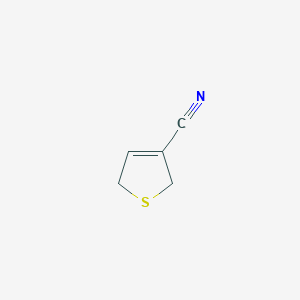



![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)


